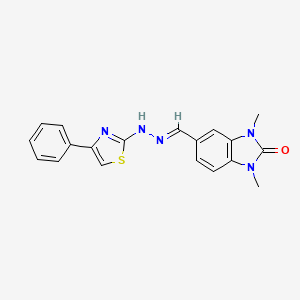![molecular formula C20H21N7 B5513018 6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)
6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine is a useful research compound. Its molecular formula is C20H21N7 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.18584370 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Imidazole-Based Compounds as Corrosion Inhibitors : Imidazole derivatives, including purine, have been investigated for their effectiveness in inhibiting copper corrosion in seawater. These compounds, including 6-benzylaminopurine, show promising mixed-type corrosion inhibition capabilities (Mihajlović et al., 2017).
Synthesis and Characterization
- Synthesis of 6-Arylpurine Nucleosides : The compound's derivatives have been utilized in Suzuki cross-coupling reactions to synthesize 6-arylpurine nucleosides, demonstrating its role in advanced organic synthesis (Liu & Robins, 2005).
- Facile Synthesis of 6-Cyano-9-Substituted-9H-Purines : This study highlights a high-yielding process for preparing 6-cyano-9-substituted-9H-purines, illustrating the compound's versatility in synthetic chemistry (Al‐Azmi et al., 2001).
Drug Synthesis
- Regiospecific and Highly Stereoselective Coupling for Drug Synthesis : The compound's derivatives have been crucial in synthesizing the clinical anticancer drug cladribine, showcasing its importance in pharmaceutical development (Zhong et al., 2006).
Molecular Structure Analysis
- Analysis of Benzylamino-Theophylline Molecules : The molecular structure of related compounds has been analyzed to understand their geometrical properties, which is vital for drug design (Karczmarzyk et al., 1995).
NMDA Receptor Ligands
- Discovery of NMDA Receptor Ligands : Derivatives of the compound have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, contributing to neurological research (Wright et al., 1999).
Molecular Functionality
- Functionalization of Purine Nucleosides : Studies have shown how derivatives of the compound can be functionally modified at certain positions, enhancing their applications in molecular biology (Lin & Robins, 2000).
Future Directions
The future directions for research into “6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . Imidazole has become an important synthon in the development of new drugs, and there is a great importance of heterocyclic ring-containing drugs .
Properties
IUPAC Name |
6-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-2-5-15(6-3-1)11-27-10-8-21-19(27)16-7-4-9-26(12-16)20-17-18(23-13-22-17)24-14-25-20/h1-3,5-6,8,10,13-14,16H,4,7,9,11-12H2,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQAVUSZPZWYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C4=NC=CN4CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)
![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
![4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5512961.png)
![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)
![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)
![8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)


![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)
![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
